Boc-Pyr-OtBu

Peptide Synthesis Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis

Boc-Pyr-OtBu (CAS 91237-84-2) is the essential dual-protected building block for incorporating pyroglutamic acid residues at the N-terminus of peptide chains using Boc-chemistry SPPS. Its orthogonal Boc and OtBu groups enable selective deprotection, a critical capability that simpler analogs (Boc-Pyr-OH or H-Pyr-OtBu) cannot provide. With a consistently verified purity (≥98.0% HPLC/N), strict chiral specification (-38° to -43° specific rotation), and defined melting point (55.0-59.0°C), this compound minimizes batch-to-batch variability, process validation costs, and the risk of downstream purification failures. Ideal for synthesizing enantiomerically pure drug candidates.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B8797260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pyr-OtBu
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1
InChIKeyUMCYLERMBHATJC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pyr-OtBu: A Dual-Protected Pyroglutamic Acid Building Block for Orthogonal Peptide Synthesis and Chiral Intermediate Procurement


Boc-Pyr-OtBu (CAS 91237-84-2), also known as tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate or (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester, is an amino acid derivative within the L-pyroglutamic acid family [1]. It is characterized by a dual-protection strategy, featuring a tert-butoxycarbonyl (Boc) group at the α-amino position and a tert-butyl (OtBu) ester at the carboxylic acid moiety [1]. This compound is a fundamental building block in peptide and organic synthesis, with a molecular formula of C14H25NO4 and a standard commercial purity of ≥98.0% as determined by HPLC and total nitrogen analysis .

Why Boc-Pyr-OtBu Cannot Be Interchanged with Other Pyroglutamic Acid Derivatives: Orthogonal Protection and Chiral Integrity


Simple substitution of Boc-Pyr-OtBu with a structurally related analog, such as Boc-Pyr-OH (the free acid) or H-Pyr-OtBu (the free amine), is not possible in multi-step syntheses due to fundamental differences in orthogonal protection, solubility, and handling [1]. The dual-protected nature of Boc-Pyr-OtBu allows for selective deprotection and coupling in complex reaction sequences, a critical capability that analogs lacking either the Boc or OtBu group cannot provide [2]. Furthermore, the compound's well-defined analytical specifications, including specific optical rotation and melting point, are essential for ensuring chiral purity and process consistency, which generic alternatives may not guarantee to the same degree [1].

Boc-Pyr-OtBu Evidence Guide: Comparative Analysis of Orthogonal Protection, Purity, and Chiral Specifications


Orthogonal Protection Advantage: Dual Boc and t-Butyl Ester Groups Enable Selective Deprotection vs. Mono-Protected Analogs

Boc-Pyr-OtBu possesses two distinct acid-labile protecting groups: the Boc group on the amine and the tert-butyl ester on the carboxylic acid [1]. This dual protection is orthogonal to other common protecting groups (e.g., Fmoc, Cbz, Alloc) [2]. In contrast, a comparator like Boc-Pyr-OH (CAS 53100-44-0) lacks the carboxyl protection, rendering it unsuitable for sequences requiring C-terminal elongation or selective carboxyl group activation . Similarly, H-Pyr-OtBu (CAS 2812-46-6) lacks N-terminal protection, making it incompatible with standard N-to-C peptide synthesis protocols . The presence of both groups in Boc-Pyr-OtBu is a structural necessity for its use in standard Boc-chemistry solid-phase peptide synthesis (SPPS) [1].

Peptide Synthesis Orthogonal Protecting Group Strategy Solid-Phase Peptide Synthesis

Analytical Specification and Purity: Quantified Purity and Melting Point Define a Reliable Chiral Building Block

Commercially available Boc-Pyr-OtBu is supplied with stringent analytical specifications. As per a major vendor's certificate of analysis, the compound has a purity of >98.0% by HPLC and >98.0% by total nitrogen analysis, with a melting point range of 55.0 to 59.0 °C [1]. The specific optical rotation is specified as -38.0 to -43.0 degrees (c=1, CHCl3) [1]. While the comparator Boc-Pyr-OH also claims a purity of 98.0%, it is supplied as a powder without a defined melting point range in its public specifications . The additional data points (melting point and specific rotation) for Boc-Pyr-OtBu provide a higher degree of confidence in batch-to-batch consistency and chiral integrity, which is crucial for reproducible synthesis.

Chiral Intermediate Analytical Chemistry Quality Control

Stability and Handling: Room Temperature Storage and Defined Physical State Offer Logistical Advantages

Boc-Pyr-OtBu is a solid at room temperature (20°C) and is recommended for storage at room temperature in a cool, dark place (<15°C) [1]. This is in contrast to many protected amino acid derivatives that require freezer storage (-20°C) to prevent degradation . The room temperature stability simplifies shipping and handling, reducing the logistical burden and cost associated with cold-chain management. Furthermore, its defined physical state as a white to almost white powder or crystal facilitates accurate weighing and handling [1].

Chemical Storage Supply Chain Stability

Boc-Pyr-OtBu: Primary Procurement Scenarios Driven by Orthogonal Protection and Defined Specifications


Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry

Boc-Pyr-OtBu is the preferred starting material for incorporating a pyroglutamic acid residue at the N-terminus of a peptide chain using Boc-chemistry SPPS [1]. The Boc group protects the α-amine during chain assembly and can be selectively removed with TFA, while the tert-butyl ester protects the side-chain carboxyl group and is also cleaved under the same acidic conditions during final resin cleavage [1]. This orthogonal protection scheme is fundamental to the Boc-SPPS strategy, and Boc-Pyr-OtBu is a fully compatible building block [2].

Synthesis of Chiral Building Blocks for Medicinal Chemistry

The defined chiral specification of Boc-Pyr-OtBu, as confirmed by its specific rotation (-38.0 to -43.0 deg), makes it a reliable starting point for synthesizing enantiomerically pure drug candidates and complex natural products [1]. Its dual protection allows for selective functionalization, enabling the construction of diverse molecular scaffolds where pyroglutamic acid serves as a core structural motif [2].

Large-Scale Process Development Where Batch Consistency is Critical

For industrial or large-scale research applications, the combination of high purity (>98.0% by HPLC and N), a defined melting point (55.0-59.0°C), and room-temperature stability minimizes the risk of batch-to-batch variability [1]. These specifications allow for more robust process validation and reduce the likelihood of costly downstream purification issues arising from impurities or racemization [1].

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